molecular formula C9H10N4O B15258434 1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B15258434
M. Wt: 190.20 g/mol
InChI Key: TXBLHSVYZABUBB-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity. The presence of an aminopyridine moiety further enhances its chemical versatility and potential for various applications in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-aminopyridine with a suitable pyrazolone precursor. One common method involves the reaction of 4-aminopyridine with 3-methyl-1-phenyl-2-pyrazolin-5-one under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrazolone ring to its corresponding hydropyrazolone derivatives.

    Substitution: The aminopyridine moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitution can be facilitated by nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.

Scientific Research Applications

1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs, particularly due to its ability to interact with various biological targets.

    Biological Studies: It has been investigated for its antimicrobial, anti-inflammatory, and anticancer activities.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The aminopyridine moiety can form hydrogen bonds and other interactions with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Pyrazolone Derivatives: Compounds such as 3-methyl-1-phenyl-2-pyrazolin-5-one share a similar core structure but lack the aminopyridine moiety.

    Aminopyridine Derivatives: Compounds like 4-aminopyridine have similar functional groups but different core structures.

Uniqueness: 1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the combination of the pyrazolone core and the aminopyridine moiety. This dual functionality enhances its chemical versatility and potential for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(4-aminopyridin-2-yl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C9H10N4O/c1-6-4-9(14)13(12-6)8-5-7(10)2-3-11-8/h2-3,5H,4H2,1H3,(H2,10,11)

InChI Key

TXBLHSVYZABUBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC=CC(=C2)N

Origin of Product

United States

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